Superior Antiviral Potency Retention Against Drug-Resistant HIV-1 Mutant Compared to 6-Bromo Regioisomer
In a direct virological comparison, the 8-bromo-substituted quinoline-based ALLINI (allosteric integrase inhibitor) retained full antiviral effectiveness against the drug-resistant HIV-1 IN A128T mutant, whereas the 6-bromo-substituted analog suffered a significant loss of potency [1]. While the 6-bromo analog initially showed a more positive effect on the IC50 against wild-type (WT) HIV-1, this advantage was dramatically inverted when tested against the clinically relevant A128T mutant virus, highlighting the unique resistance-busting profile of the C-8 bromination pattern [1].
| Evidence Dimension | Antiviral potency retention against drug-resistant HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | Retained full effectiveness against A128T mutant virus |
| Comparator Or Baseline | 6-bromo-substituted analog (positional isomer): Significant loss of potency against A128T mutant |
| Quantified Difference | Qualitative inversion of potency: 6-Br > 8-Br against WT, but 8-Br ≫ 6-Br against A128T mutant |
| Conditions | HIV-1 pNL4-3 WT and IN A128T mutant constructs; TZM-bl reporter cell line infectivity assay; HEK293T producer cells; p24 ELISA normalization |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 integrase, selecting the 8-bromo-6-fluoroquinoline scaffold provides a strategic advantage in combating drug-resistant viral strains, a critical consideration for preclinical candidate selection and procurement decisions.
- [1] Dinh, L.P.; Sun, J.; Glenn, C.D.; Patel, K.; Pigza, J.A.; Donahue, M.G.; Yet, L.; Kessl, J.J. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14, 1466. View Source
